![molecular formula C14H20N6 B14147048 3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine CAS No. 89311-56-8](/img/structure/B14147048.png)
3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a 1,2,4-triazole ring. Compounds containing these structural motifs are often explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methylbenzyl chloride with piperazine under basic conditions.
Formation of the 1,2,4-Triazole Ring: The 1,2,4-triazole ring is formed by cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.
Coupling Reaction: The piperazine intermediate is then coupled with the 1,2,4-triazole derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine or triazole rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the piperazine ring.
Applications De Recherche Scientifique
3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure with different substituents on the piperazine and triazole rings.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a piperazine ring but with a benzothiazole moiety instead of a triazole.
Uniqueness
3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine is unique due to its specific combination of a piperazine ring with a 4-methylphenyl group and a 1,2,4-triazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
89311-56-8 |
|---|---|
Formule moléculaire |
C14H20N6 |
Poids moléculaire |
272.35 g/mol |
Nom IUPAC |
3-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C14H20N6/c1-11-2-4-12(5-3-11)10-19-6-8-20(9-7-19)14-16-13(15)17-18-14/h2-5H,6-10H2,1H3,(H3,15,16,17,18) |
Clé InChI |
XQMSJAYBKARVAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=NNC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B14146966.png)
![1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B14146974.png)
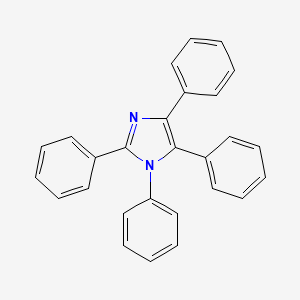
![4-ethyl-5-methyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B14146984.png)
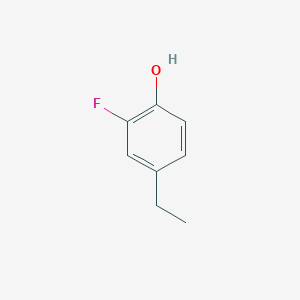

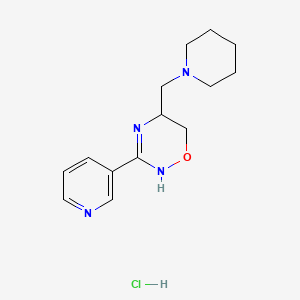
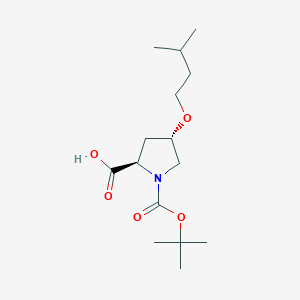
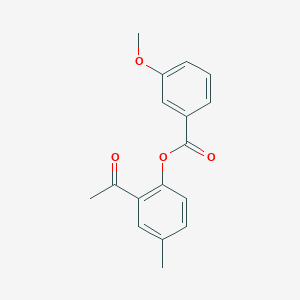
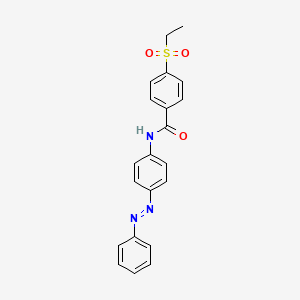
![3-{[(Furan-2-ylmethyl)amino]methyl}phenol](/img/structure/B14147014.png)
![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B14147019.png)
![N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14147025.png)

